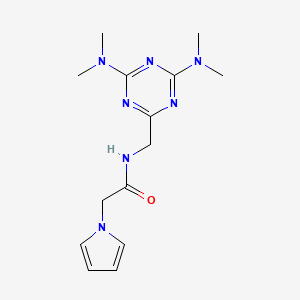

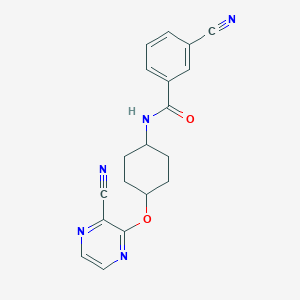

3-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives and related compounds often involves acylation reactions, Ugi reactions, or multi-component reactions in the presence of suitable catalysts and conditions. For example, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions showcases the versatility in forming benzamide scaffolds, which could parallel methods for synthesizing the target compound (Younes et al., 2020). Additionally, the Ugi reaction provides a platform for constructing complex molecules by combining isocyanides, aldehydes, and acids, indicating a potential pathway for synthesizing compounds with similar complexity (Sañudo et al., 2006).

Molecular Structure Analysis

Molecular structure analysis, particularly through X-ray crystallography, reveals solid-state properties and intermolecular interactions. The detailed structure of similar complex molecules indicates how intramolecular charge transfer mechanisms and hydrogen bonding interactions contribute to the molecule's stability and reactivity (Jayarajan et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of benzamide derivatives and structurally related compounds can involve colorimetric sensing of anions, indicating a specific interaction mechanism that could be explored for sensor applications. For instance, a benzamide derivative demonstrated a color transition in response to fluoride anions, suggesting a potential for detecting specific chemical species (Younes et al., 2020).

科学的研究の応用

Selective Hydrogenation Catalysts

One study emphasizes the development of catalysts for the selective hydrogenation of phenol to cyclohexanone, an essential intermediate in the chemical industry. The research introduces a catalyst composed of Pd nanoparticles on mesoporous graphitic carbon nitride, demonstrating high activity and selectivity under mild conditions (Wang et al., 2011).

Colorimetric Sensing of Fluoride Anions

Another application involves the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. These compounds exhibit a significant color transition in the presence of fluoride anions, highlighting their potential in developing new sensing materials (Younes et al., 2020).

Novel Cyclic Dipeptidyl Ureas

Research into cyclic dipeptidyl ureas has led to the synthesis of new classes of pseudopeptidic triazines. These compounds, derived from cyclohexyl or benzyl isocyanide and benzoylformic acid, show promise in medicinal chemistry for their unique structural properties (Sañudo et al., 2006).

Anti-Influenza Virus Activity

A study on benzamide-based 5-aminopyrazoles and their derivatives demonstrates significant antiavian influenza virus activity. This highlights the potential of these compounds in the development of new antiviral drugs (Hebishy et al., 2020).

Synthesis of Pyrazine Derivatives

The synthesis of pyrazine 1-oxides substituted with cyano, methoxycarbonyl, and carboxy groups reveals insights into the chemical properties and applications of pyrazine derivatives. This research provides foundational knowledge for further exploration in synthetic organic chemistry (Sato, 1983).

特性

IUPAC Name |

3-cyano-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-11-13-2-1-3-14(10-13)18(25)24-15-4-6-16(7-5-15)26-19-17(12-21)22-8-9-23-19/h1-3,8-10,15-16H,4-7H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEDDFUXZIUAEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC(=C2)C#N)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxyphenyl)-5-[(2,4,5-trichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2485526.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2485528.png)

![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)

![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)